![molecular formula C18H18N2OS2 B2955885 N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide CAS No. 895460-67-0](/img/structure/B2955885.png)
N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide, also known as NMTPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based compounds and is used in the development of drugs for various medical conditions.
Scientific Research Applications
Microwave Assisted Synthesis and Chemical Coupling
A study detailed the microwave-assisted synthesis of novel compounds where N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide derivatives could potentially play a role. The research highlighted the efficiency of microwave methods in producing better yields in shorter times compared to traditional synthesis methods, suggesting its utility in accelerating the development of new pharmaceuticals and chemicals (Faty, Youssef, & Youssef, 2011).
Catalysis for CO2 Fixation
Another study introduced thiazolium carbene-based catalysts, which are effective in the N-formylation and N-methylation of amines using CO2 as the carbon source. This research underscores the potential of thiazole derivatives in catalyzing reactions that could contribute to sustainable pharmaceutical synthesis and natural product extraction (Das et al., 2016).
Antimicrobial and Cytotoxic Activities
Research on N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and similar compounds has demonstrated their antimicrobial, anti-inflammatory, and psychotropic activities. These findings suggest the therapeutic potential of N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide derivatives in developing new treatments for various diseases (Manolov, Ivanov, & Bojilov, 2021).
Anticancer Activity
Further studies have explored the synthesis of 4-thiazolidinones containing the benzothiazole moiety, evaluating their anticancer activity. Such research indicates the potential use of N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide derivatives in cancer therapy, offering a foundation for developing new anticancer agents (Havrylyuk et al., 2010).
Synthesis of Antibiotics
The compound and its derivatives have been implicated in the total synthesis of thiopeptide antibiotics like amythiamicin D, highlighting its relevance in creating antibiotics with activity against drug-resistant bacteria and malaria (Hughes et al., 2005).
Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Benzothiazole derivatives have been found to interact with various biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an anticancer agent, it might inhibit cell proliferation or induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-3-6-15(7-4-12)22-10-9-18(21)20-14-5-8-16-17(11-14)23-13(2)19-16/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQAGIMZCPEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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